molecular formula C6H5N5O3 B1682019 Temozolomide Acid CAS No. 113942-30-6

Temozolomide Acid

Cat. No. B1682019
CAS RN: 113942-30-6
M. Wt: 195.14 g/mol
InChI Key: VVTMIOYTNALQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Temozolomide Acid, also known as TMZA, is a metabolite of temozolomide (TMZ) with demonstrable anticancer activity in vitro . It is an imidazotetrazine derivative and is slightly soluble in water and aqueous acids .


Molecular Structure Analysis

The molecular structure and spectroscopic analysis of the Temozolomide molecule have been performed using the density functional theory in neutral and anion states as well as with the addition of DMSO solvent .


Chemical Reactions Analysis

Temozolomide Acid (TMZA) is a metabolite of temozolomide (TMZ) with demonstrable anticancer activity in vitro. As a part of preclinical development, its hexyl ester (TMZE) has been synthesized for a potential topical delivery system .


Physical And Chemical Properties Analysis

Temozolomide is an imidazotetrazine prodrug that is stable at acidic pH but undergoes spontaneous nonenzymatic hydrolysis at neutral or slightly basic pH .

Scientific Research Applications

Treatment of Glioblastoma

Temozolomide (TMZ) is the first-line drug for the treatment of Glioblastoma (GBM), the most aggressive primary brain tumor . However, its efficacy is hindered by short circulation time and drug resistance associated with hypoxia and redox tumor microenvironment .

Overcoming Drug Resistance in Glioblastoma

A dual-targeted and multi-responsive nanoplatform has been developed for the delivery of TMZ. This platform can respond to the tumor microenvironment and simultaneously release manganese ion (Mn 2+ ), oxygen (O 2) and TMZ. This strategy could synergistically alleviate hypoxia microenvironment and overcome TMZ resistance, enhancing the anti-tumor effect of chemotherapy/chemodynamic therapy against GBM .

Monitoring Treatment Efficiency

The released Mn 2+ from the aforementioned nanoplatform could also be utilized as a magnetic resonance imaging contrast agent for monitoring treatment efficiency .

Potentiating TMZ Activity

There is an urgent need to devise strategies to potentiate TMZ activity, to overcome drug resistance, and to reduce dose-dependent adverse events . The current standard of care for GBM patients includes maximally safe surgical resection, followed by concomitant fractionated radiotherapy and oral chemotherapy with TMZ .

Treatment of Advanced Cancer in Children and Adolescents

In a small study, children and adolescents with advanced cancer were given between 100 and 240 mg/m 2 of TMZ for 5 days, repeated every 4 weeks .

Stimulus-Responsive Supramolecular System

A novel stimulus-responsive temozolomide supramolecular system has been developed. In this system, HP-β-CD/TMZ vesicles will change to irregular aggregates when copper ions are added .

Mechanism of Action

Temozolomide is an alkylating agent prodrug, delivering a methyl group to purine bases of DNA (O6-guanine; N7-guanine and N3-adenine) .

Safety and Hazards

Temozolomide Acid can cause mechanical irritation or drying of the skin. It may form an explosive dust-air mixture during processing, handling, or other means .

Future Directions

There are ongoing efforts to improve the success rate of cocrystal prediction by MEPS . Additionally, TMZ-16E could reverse drug resistance and improve therapeutic effects of TMZ, which has clinical application potential for GBM treatment .

properties

IUPAC Name

3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O3/c1-10-6(14)11-2-7-3(5(12)13)4(11)8-9-10/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTMIOYTNALQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150614
Record name Temozolomide acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Temozolomide Acid

CAS RN

113942-30-6
Record name Temozolomide acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113942306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temozolomide acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-4-Oxoimidazo[5,1-d][1,2,3,5]Tetrazine-8-Carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEMOZOLOMIDE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35A7FW55W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temozolomide Acid
Reactant of Route 2
Temozolomide Acid
Reactant of Route 3
Temozolomide Acid
Reactant of Route 4
Temozolomide Acid
Reactant of Route 5
Temozolomide Acid
Reactant of Route 6
Temozolomide Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.